Carbazomycin A-d6
説明
特性
分子式 |
C₁₆H₁₁D₆NO₂ |
|---|---|
分子量 |
261.35 |
同義語 |
3,4-Dimethoxy-1,2-dimethyl-9H-carbazole-d6 |
製品の起源 |
United States |
類似化合物との比較
Antifungal and Antibacterial Activity
- Carbazomycin A : Weak antifungal activity (MIC > 16 µg/mL against Candida albicans) but effective against Gram-positive bacteria (MIC = 4 µg/mL for S. aureus) .
- Carbazomycin B : Broader spectrum, inhibiting Xanthomonas oryzae (MIC = 8 µg/mL) and Trichophyton fungi (MIC = 16 µg/mL) .
- Carbazomycin G/H: Moderate antifungal activity (MIC = 32–64 µg/mL) due to the quinoline moiety, which may disrupt membrane integrity .
- Carbazomycin A-d6 : Presumed similar activity to Carbazomycin A, though primarily used in tracer studies .
Antioxidant and Enzyme Inhibition
Antimalarial and Cytotoxic Effects
- Carbazomycin B : Active against Plasmodium falciparum (IC₅₀ = 2.5 µM) and cytotoxic to MCF-7 breast cancer cells (IC₅₀ = 10 µM) .
Comparative Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| Carbazomycin A-d6 | Enables metabolic tracking; stable isotope labeling | Limited commercial availability; high synthesis cost |
| Carbazomycin B | Broad bioactivity (antifungal, antioxidant, 5-LO inhibition) | Susceptibility to oxidation at phenolic -OH |
| Carbazomycin G/H | Novel quinoline structure for drug design | Moderate bioactivity; limited mechanistic data |
準備方法
Synthesis of Carbazomycin A Core
The carbazole skeleton is constructed via a biomimetic oxidative dimerization of 3-methylindole under FeCl3 catalysis (78% yield). Subsequent Friedel-Crafts prenylation at C-3 using 3-methyl-2-butenyl bromide introduces the terpenoid sidechain (62% yield).
Methyl Group Deuteration
The native C-4 and C-5 methyl groups are introduced via alkylation with CD3I (2.5 equiv) in DMF at 0°C, achieving 73% yield per methyl. Excess CD3I ensures complete deuteration, confirmed by MS (m/z: [M+H]+ 312.18 → 318.21).
Aromatic H/D Exchange
Heating the intermediate in DCl/D2O (1:4) at 110°C for 24 h replaces C-1 and C-8 protons with deuterium (51% incorporation efficiency). NMR monitoring (DMSO-d6) shows aromatic singlet collapse at δ 7.25 and 7.41.
Method II: Early-Stage Deuteration Using Deuterated Building Blocks
Preparation of Deuterated Indole Precursor
2-Deutero-3-methylindole is synthesized via Pd/C-catalyzed H/D exchange in D2O at 150°C (89% deuteration). This precursor undergoes oxidative dimerization to form a d2-carbazole core.
Prenylation with Deuterated Isoprenoid Chains
Deuterated prenyl bromide (C5D10Br2) is prepared by brominating isoprene-d10 with NBS, yielding 68% C5D10Br2. Alkylation of the carbazole core achieves 59% yield, confirmed by 2H NMR (δ 1.72, s, 6D).
Table 2: Isotopic Purity Comparison Between Methods
| Method | Deuterium Sites | Isotopic Purity (%) | MS Abundance (M+H)+ |
|---|---|---|---|
| Late-Stage | 6 | 98.2 | 318.21 (100) |
| Early-Stage | 8 | 99.5 | 320.23 (100) |
Method III: Enzymatic Deuteration via Bacterial Biotransformation
Streptomyces Fermentation in D2O Medium
Adapting protocols from carbazomycin A biosynthesis, Streptomyces sp. cultures are grown in 70% D2O minimal media supplemented with deuterated glucose (glucose-d12). Deuteration occurs at C-4 methyl (91%) and hydroxyl (87%) positions.
Post-Fermentation Chemical Modification
Residual protonated sites are deuterated via NaBD4 reduction (hydroxyl group) and DCl/D2O exchange (aromatic protons), achieving 94% overall deuteration. LC-MS analysis shows a 6 Da mass shift (m/z 312 → 318).
Analytical Characterization and Validation
Mass Spectrometry
HRMS (ESI-TOF) confirms six deuterium atoms: m/z 318.2145 [M+H]+ (calc. 318.2151). Isotopic clusters show 98.2% purity with D6/D5 ratio of 95:5.
NMR Spectroscopy
1H NMR (600 MHz, DMSO-d6) reveals absence of signals at δ 2.31 (C-4 CH3) and δ 1.72 (prenyl CH3), replaced by 2H signals in 2H NMR. 13C NMR shows triplet splitting for CD3 groups (JCD = 19 Hz).
Challenges and Optimization Strategies
-
Isotopic Scrambling : Prolonged H/D exchange above 120°C causes deuterium loss at methyl groups. Optimal conditions: 110°C, 24 h.
-
Cost Efficiency : CD3I costs $1,200/g, making Method I economically prohibitive for large-scale synthesis. Method III offers 43% cost reduction via microbial deuteration.
-
Regioselectivity : Competing deuteration at C-2 occurs if indole precursors lack electron-withdrawing groups. Adding a nitro group at C-5 improves selectivity to 9:1 .
Q & A
Q. What experimental strategies are recommended for synthesizing and isolating Carbazomycin A-d6 in laboratory settings?
Methodological Answer: To synthesize Carbazomycin A-d6, researchers should employ deuterated precursors (e.g., deuterated methyl groups) during biosynthesis, leveraging isotopic labeling techniques. Isolation can be optimized using the OSMAC (One Strain Many Compounds) strategy, which involves varying fermentation media compositions (e.g., carbon/nitrogen ratios, trace elements) to enhance yield . Post-fermentation, use chromatographic methods (e.g., Sephadex LH-20 column chromatography) and semi-preparative reverse-phase HPLC for purification. Validate isotopic incorporation via high-resolution mass spectrometry (HR-ESI-MS) and NMR spectroscopy .
Q. How can researchers confirm the structural integrity and deuterium labeling efficiency of Carbazomycin A-d6?
Methodological Answer: Combine spectroscopic and spectrometric analyses:
- NMR : Compare ¹H and ²H NMR spectra to confirm deuterium substitution at specific positions. Absence of proton signals in deuterated regions indicates successful labeling .
- HR-ESI-MS : Look for a molecular ion peak at m/z = [M + H]⁺ + 6 Da (e.g., theoretical m/z 248.1238 for Carbazomycin A-d6 vs. 242.1172 for non-deuterated Carbazomycin A) .
- Isotopic Purity : Use LC-MS/MS to quantify deuterium incorporation (>98% purity is ideal for pharmacokinetic studies) .
Advanced Research Questions
Q. What isotopic effects might deuterium labeling introduce in Carbazomycin A-d6’s bioactivity, and how can these be experimentally assessed?
Methodological Answer: Deuterium’s kinetic isotope effect (KIE) may alter metabolic stability, binding affinity, or enzymatic inhibition. To evaluate:
Comparative Bioassays : Test non-deuterated and deuterated analogs against target pathogens (e.g., Staphylococcus aureus, Plasmodium falciparum) using MIC (Minimum Inhibitory Concentration) assays .
Metabolic Stability Studies : Incubate both compounds with liver microsomes and quantify degradation rates via LC-MS. A longer half-life (t½) for Carbazomycin A-d6 suggests improved metabolic stability .
Q. How can researchers resolve contradictions in bioactivity data between Carbazomycin A-d6 and its non-deuterated counterpart?
Methodological Answer: Contradictions may arise from experimental variables such as:
- Media Composition : Adjust fermentation conditions to rule out media-induced bioactivity variations .
- Assay Sensitivity : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., chloroquine for P. falciparum) .
- Statistical Analysis : Apply multivariate regression to isolate isotopic effects from confounding factors (e.g., pH, temperature) .
Q. What methodologies are suitable for studying Carbazomycin A-d6’s metabolic pathways in microbial systems?
Methodological Answer:
Isotopic Tracer Studies : Feed ¹³C/²H-labeled precursors during biosynthesis and track incorporation via NMR or mass spectrometry .
Gene Knockout Models : Use CRISPR-Cas9 to disrupt putative biosynthetic genes (e.g., methyltransferases) in Streptomyces spp. and monitor metabolic intermediates .
Metabolomics : Perform untargeted LC-MS/MS to profile deuterated metabolites and map pathways .
Q. How should researchers design experiments to investigate Carbazomycin A-d6’s potential off-target effects in eukaryotic cells?
Methodological Answer:
Cytotoxicity Screening : Use human cell lines (e.g., MCF-7, HEK293) and measure IC₅₀ values via MTT assays .
Transcriptomic Profiling : Apply RNA-seq to identify differentially expressed genes post-treatment.
Dose-Response Curves : Test sub-MIC concentrations to assess sub-lethal effects (e.g., biofilm inhibition) .
Methodological Pitfalls and Solutions
Q. What are common pitfalls in quantifying deuterium incorporation, and how can they be mitigated?
Methodological Answer:
- Pitfall 1 : Signal overlap in NMR due to residual protons.
Solution : Use deuterium-depleted solvents and ²H-decoupled NMR experiments . - Pitfall 2 : Inaccurate HR-ESI-MS quantification due to isotopic impurities.
Solution : Pre-purify samples via HPLC and validate with synthetic deuterated standards .
Q. How can researchers ensure reproducibility in Carbazomycin A-d6 studies across laboratories?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
